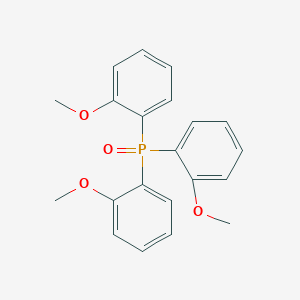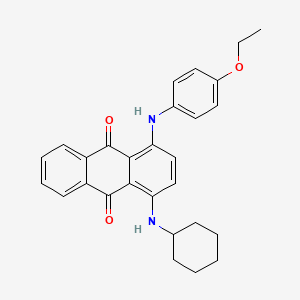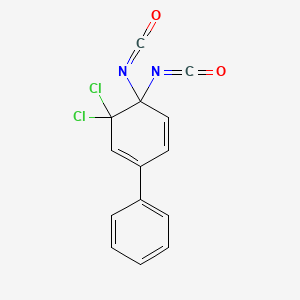
3,3-Dichlorodiphenyl 4,4-diisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-DICHLORODIPHENYL4,4-DIISOCYANATE is a chemical compound with the molecular formula C14H6Cl2N2O2 and a molecular weight of 305.12 g/mol . It is known for its use in various industrial and research applications, particularly in the synthesis of polymers and pharmaceuticals. The compound is characterized by its white to light yellow powder or crystal form and has a melting point of 168°C.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3-DICHLORODIPHENYL4,4-DIISOCYANATE is typically synthesized from 3,3’-dichlorobenzidine and triphosgene. The reaction involves the following steps:
Dissolution: 3,3’-dichlorobenzidine is dissolved in an appropriate solvent, such as toluene.
Addition of Triphosgene: Triphosgene is added to the solution under controlled temperature conditions.
Reaction: The mixture is stirred and heated to facilitate the reaction, leading to the formation of 3,3-DICHLORODIPHENYL4,4-DIISOCYANATE.
Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 3,3-DICHLORODIPHENYL4,4-DIISOCYANATE follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 3,3’-dichlorobenzidine and triphosgene are handled in industrial reactors.
Controlled Reaction Conditions: The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity.
Automated Purification: Advanced purification techniques, such as continuous crystallization and filtration, are employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-DICHLORODIPHENYL4,4-DIISOCYANATE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate groups react with nucleophiles such as amines and alcohols.
Polymerization: It is commonly used in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common reagents that react with the isocyanate groups.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
3,3-DICHLORODIPHENYL4,4-DIISOCYANATE has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3,3-DICHLORODIPHENYL4,4-DIISOCYANATE involves its reactivity with nucleophiles. The isocyanate groups (-N=C=O) react with nucleophilic groups such as -NH2 and -OH to form urea and urethane linkages. This reactivity is exploited in the synthesis of polyurethanes and other polymeric materials. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the creation of complex polymeric structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene Diisocyanate (TDI): TDI is another widely used diisocyanate in the production of polyurethanes.
Methylenediphenyl Diisocyanate (MDI): MDI is commonly used in the production of rigid polyurethane foams.
Uniqueness
3,3-DICHLORODIPHENYL4,4-DIISOCYANATE is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its dichlorodiphenyl backbone provides enhanced stability and reactivity, making it suitable for specialized applications in high-performance materials and targeted drug delivery systems.
Eigenschaften
Molekularformel |
C14H8Cl2N2O2 |
|---|---|
Molekulargewicht |
307.1 g/mol |
IUPAC-Name |
6,6-dichloro-5,5-diisocyanato-2-phenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-13(16)8-12(11-4-2-1-3-5-11)6-7-14(13,17-9-19)18-10-20/h1-8H |
InChI-Schlüssel |
HBSSXTSIBISFHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(C(C=C2)(N=C=O)N=C=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


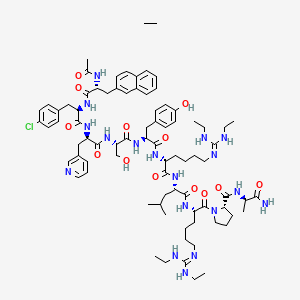
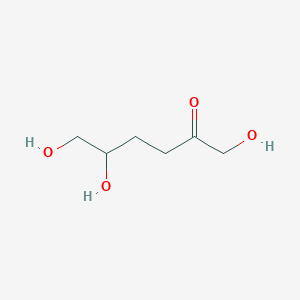
![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
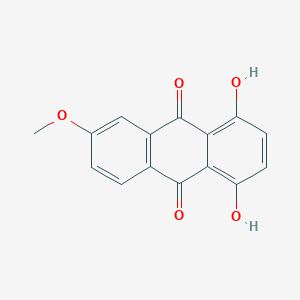

![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
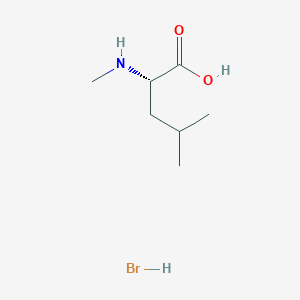
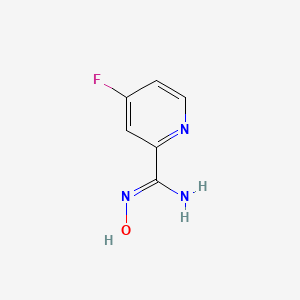
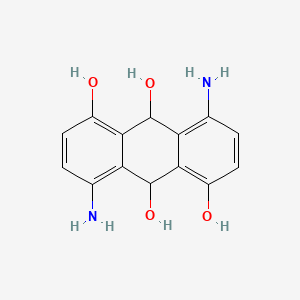
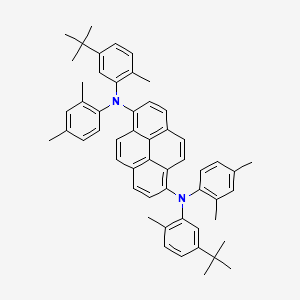
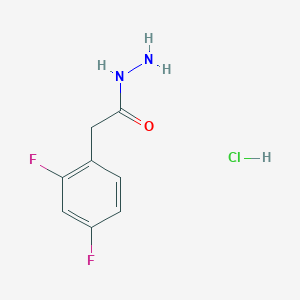
![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)
